molecular formula C15H11NOS B3037062 2,5-diphenyl-1,3-thiazol-4(5H)-one CAS No. 42093-19-6

2,5-diphenyl-1,3-thiazol-4(5H)-one

Cat. No.: B3037062
CAS No.: 42093-19-6
M. Wt: 253.32 g/mol
InChI Key: MBCVXHJHHJKYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenyl-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-1,3-thiazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Reaction Scheme:

  • 2-Aminothiophenol + Benzoyl Chloride → Intermediate
  • Intermediate + Base (e.g., Sodium Hydroxide) → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

2,5-Diphenyl-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized thiazoles.

Mechanism of Action

The mechanism of action of 2,5-diphenyl-1,3-thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that contribute to its biological activity.

Comparison with Similar Compounds

2,5-Diphenyl-1,3-thiazol-4(5H)-one can be compared with other thiazole derivatives such as:

    2-Phenyl-1,3-thiazole: Lacks the second phenyl group, leading to different chemical and biological properties.

    2,4-Diphenyl-1,3-thiazole: Has a different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCVXHJHHJKYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-diphenyl-1,3-thiazol-4(5H)-one
Reactant of Route 2
2,5-diphenyl-1,3-thiazol-4(5H)-one
Reactant of Route 3
2,5-diphenyl-1,3-thiazol-4(5H)-one
Reactant of Route 4
2,5-diphenyl-1,3-thiazol-4(5H)-one
Reactant of Route 5
2,5-diphenyl-1,3-thiazol-4(5H)-one
Reactant of Route 6
2,5-diphenyl-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.